2-(4-Bromophenyl)quinazoline
Description
Significance of the Quinazoline (B50416) Scaffold in Synthetic Organic Chemistry and Material Science
In synthetic organic chemistry, the quinazoline core serves as a privileged scaffold for the construction of complex molecules. nih.govchim.it Its derivatives are integral to the synthesis of a wide array of organic compounds, including pharmaceuticals and biologically active molecules. arabjchem.orgopenmedicinalchemistryjournal.com The development of selective protocols to functionalize the quinazoline core has been a significant area of research, enabling the creation of diverse molecular architectures. chim.it
The importance of the quinazoline system extends to material science, where its unique photophysical properties are highly valued. chim.it Quinazoline-based chromophores, for instance, are being explored for their applications in organic electronics. chemimpex.com The inherent fluorescence of some quinazoline derivatives makes them suitable for use in the development of advanced materials with specific optical and electronic functionalities. chemimpex.comsmolecule.com
Overview of Substituted Quinazolines in Contemporary Research
Substituted quinazolines are a major focus of contemporary research due to their broad spectrum of biological activities and diverse applications. tandfonline.comarabjchem.org Researchers have synthesized and evaluated a vast library of these compounds, revealing their potential in various fields. arabjchem.orgfrontiersin.org The ability to introduce different substituents at various positions on the quinazoline ring allows for the fine-tuning of their chemical and physical properties, leading to the discovery of compounds with enhanced efficacy and novel functionalities. frontiersin.orgnih.gov This has led to the development of quinazoline derivatives with applications ranging from medicinal chemistry to material science. chemimpex.comsmolecule.com
Contextualization of 2-(4-Bromophenyl)quinazoline within the Quinazoline Family
Within the extensive family of quinazolines, this compound stands out as a compound of significant interest. Its structure, featuring a bromophenyl group at the 2-position of the quinazoline core, imparts specific chemical properties that make it a valuable intermediate and building block in organic synthesis. chemimpex.commdpi.com The presence of the bromine atom offers a reactive site for further functionalization through various cross-coupling reactions, allowing for the synthesis of more complex and diverse quinazoline derivatives. mdpi.com This positions this compound as a key player in the exploration and development of new materials and potentially bioactive molecules.
Structure
3D Structure
Properties
Molecular Formula |
C14H9BrN2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)quinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H |
InChI Key |
VNAVDRAEEFUSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 2-(4-Bromophenyl)quinazoline can be achieved through various methods, a common one being the three-component reaction of 2-aminobenzophenone, an appropriate aldehyde, and ammonium (B1175870) acetate. scispace.com Greener synthetic approaches, utilizing sustainable promoters like lactic acid in solvent-less media, have also been developed, offering high yields and environmentally friendly reaction conditions. scispace.com
Another synthetic route involves the reaction of 2-aminobenzonitriles with acyl chlorides, which can be facilitated by microwave or ultrasonic radiation. ujpronline.com Additionally, copper-catalyzed methods have been employed for the synthesis of quinazoline (B50416) derivatives. frontiersin.orgorganic-chemistry.org
Chemical and Physical Properties
2-(4-Bromophenyl)quinazoline is a solid at room temperature. sigmaaldrich.com Its chemical structure and properties have been characterized using various analytical techniques.
Below is an interactive table summarizing some of the key chemical and physical properties of this compound and its related quinazolinone form.
| Property | This compound | 2-(4-Bromophenyl)quinazolin-4(3H)-one |
| Molecular Formula | C₂₀H₁₃BrN₂ nih.gov | C₁₄H₉BrN₂O sigmaaldrich.com |
| Molecular Weight | 361.24 g/mol chemimpex.com | 301.14 g/mol sigmaaldrich.com |
| Melting Point | 194 - 198 °C chemimpex.com | 315 - 316 °C sigmaaldrich.com |
| Appearance | White to yellow to green powder/crystal chemimpex.com | Solid sigmaaldrich.com |
| CAS Number | 540466-42-0 chemimpex.comnih.gov | 83800-88-8 ontosight.ai |
Note: The properties listed for 2-(4-Bromophenyl)quinazolin-4(3H)-one, a related but distinct compound, are included for comparative context.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for studying the structural and electronic properties of quinazoline-based compounds. journalirjpac.comsdiarticle3.com These calculations allow for the prediction of molecular geometries, electronic distributions, and spectroscopic features, providing a molecular-level understanding of the compound's behavior.
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For quinazoline (B50416) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are commonly used to find the most stable three-dimensional structure. sapub.org
Once the geometry is optimized, the electronic structure can be analyzed through the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters for describing molecular reactivity and stability. nih.gov
A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sapub.org Conversely, a small energy gap indicates that the molecule is more reactive and prone to electronic transitions. nih.gov In studies of related quinazoline derivatives, the HOMO and LUMO orbitals are often observed to be delocalized across the quinazoline scaffold and its substituents. nih.gov For instance, calculations on derivatives of 2-(4-bromophenyl)-4-hydrazinoquinazoline (B5836991) revealed that HOMO-LUMO transitions represent a charge transfer from the electron-donating part of the molecule to the electron-accepting researchgate.netsemanticscholar.orgresearchgate.nettriazoloquinazoline fragment. mdpi.com
The following table presents representative FMO data for compounds structurally related to 2-(4-Bromophenyl)quinazoline, as calculated by DFT methods in various studies.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Quinazoline Derivatives
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 5-(4-Bromophenyl)- researchgate.netsemanticscholar.orgresearchgate.nettriazolo[4,3-c]quinazoline | DFT | -6.42 | -1.63 | 4.79 | mdpi.com |
| 2-((2-oxo-2-(4-bromophenyl)ethyl)thio)quinazolinone derivative | DFT | -0.3125 | N/A | N/A | nih.gov |
| 2-(4-Hydroxy-3-methoxyphenyl)-3-acetylamino-quinazolinone | B3LYP/6-311G(d,p) | -6.212 | -1.522 | 4.690 | sapub.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps identify the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. sapub.orgmdpi.com The MEP map is color-coded, where red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential. sapub.org
For quinazoline derivatives, MEP analysis can reveal how substituents affect the electronic landscape of the entire molecule. The nitrogen atoms of the quinazoline ring and oxygen atoms in carbonyl groups, for instance, are generally shown as regions of negative potential (red), making them likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms attached to the aromatic rings often appear as regions of positive potential (blue). sapub.orgmdpi.com This analysis is crucial for understanding intermolecular interactions, such as those involved in crystal packing or ligand-receptor binding. sapub.org
DFT calculations are widely employed to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Key spectroscopic parameters that can be calculated include infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmdpi.com
Theoretical calculations of vibrational spectra can help in the assignment of complex experimental IR spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an appropriate factor to achieve good agreement. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing the calculated ¹H and ¹³C NMR spectra with experimental data provides strong evidence for the proposed structure and can be particularly useful in distinguishing between different isomers or confirming regiochemistry. researchgate.netmdpi.com
Table 2: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data for a Related Quinazolinone Derivative
| Parameter | Functional Group | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| IR Frequency (cm-1) | C=O (Quinazolinone) | ~1680-1700 | 1670 | mdpi.com |
| ¹³C NMR Shift (ppm) | C=O (Quinazolinone) | ~161 | 161.48 | mdpi.com |
| ¹³C NMR Shift (ppm) | N=CH-N | ~147 | 146.90 | mdpi.com |
DFT calculations serve as a powerful predictive tool for understanding the regioselectivity of chemical reactions. By modeling the transition states of different possible reaction pathways, chemists can determine the most likely product. The reaction is predicted to proceed through the pathway with the lowest activation energy barrier. researchgate.net
This approach has been applied to reactions involving the quinazoline scaffold. For example, in 1,3-dipolar cycloaddition reactions to form quinazolinone–isoxazoline hybrids, DFT was used to investigate the regiochemistry of the product. The calculations confirmed the formation of a single regioisomer, which was consistent with the experimental NMR data. mdpi.com Similarly, in the synthesis of annulated quinazolines, such as researchgate.netsemanticscholar.orgresearchgate.nettriazolo[4,3-c]quinazolines from a 2-(4-bromophenyl)-4-hydrazinoquinazoline precursor, the reaction conditions determine whether the [4,3-c] or the rearranged [1,5-c] isomer is formed. mdpi.comresearchgate.net While not always explicitly a DFT prediction, understanding the mechanisms that govern this selectivity is a key area of theoretical investigation. DFT can also be used to explain the observed regioselectivity in nucleophilic aromatic substitutions on di-substituted quinazolines, rationalizing why substitution occurs preferentially at one position over another. mdpi.com
The stability of a molecule can be assessed computationally through various parameters derived from DFT calculations. As mentioned, a large HOMO-LUMO energy gap (ΔE) is a primary indicator of high kinetic stability. sapub.org Beyond the energy gap, other global reactivity descriptors can be calculated to provide a more detailed picture of molecular stability. These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability. sapub.org
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. sapub.org
Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. sapub.org
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η). sapub.org
The negative energy values for both HOMO and LUMO orbitals are also considered indicative of a stable molecular structure. nih.gov Studies on related quinazolinone systems have used these descriptors to correlate structure with stability and antioxidant activity, demonstrating that derivatives with lower hardness and smaller energy gaps are more reactive. sapub.org
Table 3: Calculated Global Reactivity Descriptors for a Representative Quinazolinone Derivative
| Compound | Method/Basis Set | Hardness (η) (eV) | Softness (S) (eV-1) | Electronegativity (χ) (eV) | Reference |
|---|---|---|---|---|---|
| 2-(4-Hydroxy-3-methoxyphenyl)-3-acetylamino-quinazolinone | B3LYP/6-311G(d,p) | 2.345 | 0.426 | 3.867 | sapub.org |
| Diacetyl derivative of the above | B3LYP/6-311G(d,p) | 0.765 | 1.307 | 3.067 | sapub.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological aspects only)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sdiarticle3.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. For quinazoline-based compounds, QSAR studies are instrumental in guiding the rational design of new derivatives with enhanced potency. journalirjpac.comrasayanjournal.co.in
The development of a QSAR model follows a systematic methodology:
Data Set Compilation: A series of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values) is assembled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, geometric (3D), quantum-chemical (e.g., HOMO/LUMO energies, dipole moment from DFT), and physicochemical (e.g., LogP). sdiarticle3.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to develop a mathematical equation that links a subset of the most relevant descriptors to the biological activity. sdiarticle3.com For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used, which correlate the 3D steric and electrostatic fields of the molecules with their activity. mdpi.comnih.gov
Model Validation: The quality and predictive ability of the generated QSAR model are rigorously assessed. Internal validation techniques like leave-one-out cross-validation (q²) are applied to the training set. External validation is performed by using the model to predict the activity of the compounds in the test set, which were not used in model creation. A robust and predictive model is characterized by high correlation coefficients (r²) for both the training and test sets. mdpi.com
QSAR studies on quinazoline analogues have successfully employed descriptors derived from DFT calculations to develop models that can replicate experimental data, demonstrating the predictive power of this approach. journalirjpac.comsdiarticle3.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which the time-dependent behavior and stability of molecules and their complexes can be observed. For quinazoline derivatives, MD simulations have been instrumental in assessing their stability within the binding pockets of various biological targets.
While specific MD simulation studies focusing solely on this compound are not extensively documented, research on structurally related quinazoline derivatives provides valuable insights. For instance, MD simulations performed on N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) derivatives as potential anti-proliferative agents have demonstrated the stability of the ligand-receptor complex over simulation periods of 25 nanoseconds. dergipark.org.tr The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) in these studies indicated minimal structural deviations, suggesting that the quinazoline scaffold, with a phenyl group at the 2-position, can form stable and lasting interactions within the active site of proteins like the epidermal growth factor receptor (EGFR). dergipark.org.tr
Furthermore, MD simulations of quinazoline-based inhibitors targeting other proteins, such as matrix metalloproteinase-13 (MMP-13) and poly(ADP-ribose) polymerase 10 (PARP10), have highlighted the importance of specific structural features for stable binding. nih.govnih.gov These studies consistently show that the quinazoline core provides a rigid scaffold that, when appropriately substituted, can achieve stable and favorable interactions within a protein's active site, a principle that can be extended to this compound. nih.govnih.gov
Molecular Docking Studies (Computational binding mode analysis)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely employed to understand the binding modes and affinities of potential drug candidates. Numerous docking studies on quinazoline derivatives have shed light on their interactions with various biological targets.
Docking studies on a series of 2,3-disubstituted-4(3H)-quinazolinones as potential anticancer agents targeting cyclooxygenase-2 (COX-2) have shown that the phenyl moiety at the 2-position plays a crucial role in fitting into the enzyme's active site. researchgate.net These studies suggest that this compound would likely adopt a similar binding orientation, with the bromophenyl group extending into a hydrophobic pocket of the receptor.
In the context of anticancer drug design, molecular docking of quinazoline derivatives into the ATP binding site of the epidermal growth factor receptor (EGFR) is a common approach. brieflands.comsemanticscholar.org For N6-benzyl-N4-(4-bromophenyl) quinazoline-2,4,6-triamine, docking studies revealed that the quinazoline ring forms key hydrogen bonds with residues like Met 769, a critical interaction for EGFR inhibition. brieflands.comsemanticscholar.org The bromophenyl group, in such a context, would likely engage in hydrophobic or halogen bonding interactions, further stabilizing the complex.
Similar findings have been reported for other quinazoline derivatives targeting different enzymes. For example, docking of quinazoline antifolate derivatives into human thymidylate synthase has highlighted the importance of coordinate bond interactions, hydrogen bonds, and hydrophobic interactions for inhibitory activity. nih.gov The versatility of the quinazoline scaffold allows it to be adapted to various active sites, and the 2-phenyl substituent is a common feature in many potent inhibitors.
The following table summarizes the results of molecular docking studies for various quinazoline derivatives against different protein targets, providing a comparative view of their potential binding affinities.
| Compound Class | Protein Target | Key Interactions | Reference |
| 2,3-disubstituted-4(3H)-quinazolinones | Cyclooxygenase-2 (COX-2) | Hydrophobic interactions with the phenyl group at position 2. | researchgate.net |
| Quinazoline-2,4,6-triamine derivatives | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding with Met 769 via the quinazoline ring. | brieflands.comsemanticscholar.org |
| Quinazoline antifolate derivatives | Human Thymidylate Synthase | Coordinate bonds, hydrogen bonds, and hydrophobic interactions. | nih.gov |
| 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline derivatives | Poly(ADP-ribose) polymerase-1 (PARP-1) | High binding affinity with the active site. | |
| 2-thioquinazolinone derivatives | HSP90, EGFR, VEGFR-2, Topoisomerase-2 | Potent multi-target inhibitory activities. |
Theoretical Photophysical Property Predictions
Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the photophysical properties of molecules, such as their absorption and emission spectra. These methods provide insights into the electronic structure and transitions that govern how a molecule interacts with light.
For 2-arylquinazoline derivatives, theoretical studies have been conducted to understand the influence of different substituents on their photophysical properties. dntb.gov.ua DFT calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between which is a key determinant of the molecule's absorption wavelength. dntb.gov.ua
Studies on 2-aryl-4-(morpholin-4-yl)quinazoline chromophores have shown that the nature of the aryl group at the 2-position significantly influences the electronic transitions. dntb.gov.uaresearchgate.net The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can tune the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths. dntb.gov.uaresearchgate.net For this compound, the bromine atom, being an electron-withdrawing group, would be expected to influence the electronic properties of the quinazoline core.
Theoretical predictions for related systems, such as 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones, have shown that these compounds can exhibit fluorescence in the blue-green region of the spectrum. dntb.gov.ua The calculated frontier molecular orbitals (HOMO, LUMO) from these studies are consistent with the experimentally observed absorption spectra. dntb.gov.ua
Furthermore, theoretical investigations into the photophysical properties of brieflands.comresearchgate.netnih.govtriazolo[4,3-c]quinazolines, which can be synthesized from 2-(4-bromophenyl)-4-hydrazinoquinazoline, have also been performed. researchgate.net These studies combine experimental measurements with DFT calculations to provide a comprehensive understanding of the structure-property relationships.
The table below presents a summary of predicted photophysical properties for various quinazoline derivatives based on theoretical calculations.
| Compound/Class | Method | Predicted Property | Finding | Reference |
| 2-Aryl-4-(morpholin-4-yl)quinazolines | DFT/TD-DFT | HOMO-LUMO gap, Absorption/Emission Wavelengths | Substituents on the 2-aryl group tune the photophysical properties. | dntb.gov.uaresearchgate.net |
| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones | DFT | Frontier Molecular Orbitals | Calculated orbitals are consistent with experimental absorption data. | dntb.gov.ua |
| brieflands.comresearchgate.netnih.govTriazolo[4,3-c]quinazolines | DFT | Electronic Structure | Provides insight into the photophysical behavior of derivatives. | researchgate.net |
| 2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazolines | CAM-B3LYP/6-31G(d,p), ZINDO/S | Molecular Orbitals, Emission Wavelengths | Substituents on the 2-aryl ring influence emission intensity and wavelength. | |
| 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives | Not Specified | Emission Spectra | Amino donors on the quinazoline ring lead to a wide range of emission wavelengths. |
Advanced Applications in Materials Science and Optoelectronics
Fluorescence and Luminescence Properties
The photophysical characteristics of 2-aryl quinazoline (B50416) derivatives, including 2-(4-Bromophenyl)quinazoline, are a subject of extensive research. These compounds often exhibit strong luminescence in both solution and solid states, with properties that can be finely tuned through chemical modification and environmental changes.
The fluorescence quantum yield (ΦF), a measure of a molecule's emission efficiency, is a critical parameter for optoelectronic applications. While specific data for the parent this compound is not extensively detailed, studies on closely related 2-aryl quinazolin-4(3H)-ones and triazolo[4,3-c]quinazolines reveal significant fluorescent potential. These related structures exhibit high quantum yields, particularly in non-polar solvents. For instance, certain 2-phenyl-quinazoline derivatives have demonstrated quantum yields reaching as high as 89% in toluene. nih.gov Similarly, aminobiphenyl-substituted triazoloquinazolines, which share a core heterocyclic system, have shown remarkable efficiency with quantum yields up to 94% in toluene. nih.gov
The efficiency of these molecules is sensitive to the electronic nature of their substituents. The introduction of electron-donating groups, such as a diphenylamino (NPh₂) moiety, tends to increase the quantum yield by preventing molecular packing and fluorescence quenching through steric effects. nih.gov Conversely, the quantum yield often decreases in more polar solvents like acetonitrile (MeCN) for derivatives with diethylamino and diphenylamino groups. nih.gov
| Compound Class | Substituent | Solvent | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| 2-Arylquinazolin-4(3H)-ones | Diphenylamino | Toluene | Up to 89% nih.gov |
| 3-Aryl- nih.govmdpi.commdpi.comtriazolo[4,3-c]quinazolines | Diphenylamino | Toluene | Up to 94% nih.gov |
| 3-Aryl- nih.govmdpi.commdpi.comtriazolo[4,3-c]quinazolines | Diethylamino | Toluene | 47% nih.gov |
| 3-Aryl- nih.govmdpi.commdpi.comtriazolo[4,3-c]quinazolines | Diphenylamino | Acetonitrile | 34% nih.gov |
Quinazoline derivatives frequently display solvatochromism, where the color of their emitted light changes with the polarity of the surrounding solvent. nih.gov This phenomenon arises from changes in the dipole moment between the molecule's ground and excited states. For 2-aryl quinazoline systems, a positive solvatochromism is typically observed, meaning the emission wavelength undergoes a bathochromic (red) shift as the solvent polarity increases. nih.govmdpi.com
This red shift indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. For example, a 2,4-bis(4-methoxyphenyl)-substituted quinazoline derivative emits at 438 nm in non-polar toluene, but its emission is red-shifted to 455 nm in the polar aprotic solvent DMF. mdpi.com This behavior is crucial for the development of chemical sensors and smart materials that respond to their environment.
| Compound Class/Derivative | Solvent | Emission Maximum (λem) |
|---|---|---|
| 2,4-bis(4-methoxyphenyl)–substituted quinazoline | Toluene (Non-polar) | 438 nm mdpi.com |
| DMF (Polar Aprotic) | 455 nm mdpi.com | |
| Methanol (Polar Protic) | 453 nm mdpi.com |
A significant advantage of many quinazoline-based fluorophores is their ability to emit light efficiently in the solid state. This property is highly desirable for applications in devices like OLEDs, where the active material is a solid film. While many organic dyes suffer from aggregation-caused quenching (ACQ) which diminishes solid-state fluorescence, numerous quinazoline derivatives exhibit strong emission as powders, crystals, or films. rsc.orgresearchgate.net
For example, a triphenylamino derivative of quinazolin-4(3H)-one was found to have a solid-state quantum yield of 40% in powder form. nih.gov Other 4-morpholinyl chromophores also exhibit solid-state fluorescence, with colors ranging from deep-blue to green or blue-green depending on the specific molecular structure. researchgate.net This robust solid-state emission is often attributed to molecular designs that inhibit strong intermolecular π-π stacking, thereby preserving the emissive properties of individual molecules even in close proximity.
The generation of white light from a single molecular entity is a key goal in materials science, particularly for developing simpler and more efficient white OLEDs (WOLEDs). acs.org Certain quinazoline derivatives have shown the capability to produce white light, typically through the controlled protonation of the molecule. nih.gov
This phenomenon relies on creating a system where two distinct species—the neutral molecule and its protonated form—emit light in complementary colors simultaneously. acs.org The addition of an acid to a solution of the quinazoline derivative can lead to the formation of a protonated species that has a new, red-shifted emission band. acs.org By carefully controlling the degree of protonation, the combined emission from both the original blue- or green-emitting neutral form and the new orange- or red-emitting protonated form can be balanced to produce pure white light. nih.govacs.org Research has shown that a (5-(4-diphenylaminophenyl)thiophen-2-yl)-4-(morpholin-4-yl)quinazoline is capable of generating white luminescence through this mechanism. researchgate.net
Aggregation-induced emission enhancement (AIEE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. mdpi.com This behavior is the opposite of the more common ACQ effect and is highly valuable for applications in sensing, bio-imaging, and optoelectronics.
Several quinazoline derivatives have been reported to exhibit AIEE. The mechanism is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, within the molecule upon aggregation. rsc.org In solution, these motions provide non-radiative pathways for the excited state to decay, quenching fluorescence. When the molecules aggregate, these motions are physically hindered, which closes off the non-radiative decay channels and forces the molecule to release its energy as light, thus enhancing fluorescence. rsc.orgresearchgate.net This effect has been observed in quinazolinones when increasing fractions of water are added to solutions in organic solvents like THF or MeCN, leading to aggregate formation and a significant increase in emission intensity. nih.govresearchgate.net
Optoelectronic Material Development
The versatile photophysical properties of quinazoline derivatives make them excellent candidates for a range of optoelectronic materials. Their high fluorescence quantum yields, tunable emissions, and strong solid-state luminescence position them as key components in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netbohrium.com
Quinazoline-based compounds have been successfully utilized as:
Blue Emitters: The development of stable and efficient blue emitters remains a challenge in OLED technology. Fluorene-bridged quinazoline derivatives have been fabricated into efficient blue OLEDs. nih.gov
Host Materials: They can serve as host materials in phosphorescent OLEDs (PHOLEDs), where they form a matrix for phosphorescent guest emitters. researchgate.net
White OLEDs (WOLEDs): As discussed, their ability to generate white light via protonation or to be combined with other emitters makes them suitable for WOLED applications. researchgate.netbohrium.com
The incorporation of the quinazoline scaffold into π-extended conjugated systems is a highly effective strategy for creating novel materials for electronic devices, luminescent elements, and sensors. bohrium.com
Exciplex-Forming Compounds
Quinazoline derivatives are recognized for their utility in forming exciplexes, which are excited-state complexes formed between an electron donor and an electron acceptor. The quinazoline unit itself can serve as an effective acceptor core. beilstein-journals.org Research into donor-acceptor molecular structures has demonstrated that compounds incorporating a quinazoline unit can form exciplexes with distinct emissive properties. beilstein-journals.org
For instance, a quinazoline derivative featuring a 3,6-di-tert-butylcarbazole donor moiety has been shown to form a sky-blue emitting exciplex when mixed with the acceptor 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine. beilstein-journals.org In a different pairing, the same quinazoline compound forms an orange emitting exciplex with the donor 4,4′,4″-tris[3-methylphenyl(phenyl)amino]triphenylamine. beilstein-journals.org This ability to form multiple, differently colored exciplexes highlights the versatility of the quinazoline core in designing materials for advanced lighting and display technologies. beilstein-journals.orgmdpi.com
Application in Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of quinazoline derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). mdpi.comrsc.org A closely related compound, 2-(4-bromophenyl)-4-phenylquinazoline, is noted for its role as a critical intermediate in the manufacturing of OLED materials. innospk.com Its high thermal stability, evidenced by a melting point between 194°C and 198°C, is a crucial attribute for the thermal evaporation processes used in OLED fabrication. innospk.com
The exciplex-forming capabilities of these compounds are directly harnessed in OLED device architecture. beilstein-journals.org A white OLED (WOLED) was successfully fabricated using a versatile exciplex system based on a carbazole-substituted quinazoline compound. beilstein-journals.org This device demonstrated a maximum brightness of 3030 cd/m² and an external quantum efficiency (EQE) of 0.5%. beilstein-journals.org Quinazoline-based compounds have also been investigated as host materials for phosphorescent OLEDs, achieving a high EQE of 19.2% in red-emitting devices. beilstein-journals.org Furthermore, the quinazoline component is explored in the design of donor-acceptor molecules that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in modern OLEDs. researchgate.net
| Property | Value | Source |
| Compound | 2-(4-bromophenyl)-4-phenylquinazoline | innospk.com |
| CAS Number | 540466-42-0 | innospk.com |
| Molecular Formula | C20H13BrN2 | innospk.com |
| Molecular Weight | 361.23500 | innospk.com |
| Melting Point | 194-198ºC | innospk.com |
| Purity (Assay) | ≥98.0% | innospk.com |
| OLED Performance Metric | Value | Source |
| Device Type | White OLED (Exciplex-based) | beilstein-journals.org |
| Maximum Brightness | 3030 cd/m² | beilstein-journals.org |
| External Quantum Efficiency (EQE) | 0.5% | beilstein-journals.org |
Development of Fluorophores for Non-Biological Imaging
The inherent fluorescence of the quinazoline core has led to its development as a scaffold for various fluorophores. researchgate.net Derivatives have been explored for applications in analyte detection and imaging. researchgate.net Research into 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones, which are structurally related to this compound, reveals their strong fluorescent properties. nih.gov For example, a triphenylamino derivative based on a quinazolin-4(3H)-one with a para-phenylene linker exhibits a high fluorescence quantum yield of 40% in its powdered form. nih.gov In toluene solutions, certain derivatives can achieve quantum yields as high as 89%. nih.gov
These compounds typically show fluorescence in the blue-green region of the spectrum. nih.gov The development of N4-phenylquinazoline-4,6-diamine as a fluorescent scaffold with "turn-on" characteristics further underscores the potential of this chemical family. researchgate.net By modifying the scaffold, researchers developed a fluorescent sensor for formaldehyde, demonstrating its utility as a molecular probe. researchgate.net This adaptability makes the quinazoline framework a promising platform for creating specialized fluorophores for various non-biological sensing and imaging applications.
Electrochemical Investigations for Electronic Properties
Understanding the electrochemical properties of this compound and its derivatives is essential for optimizing their performance in electronic devices. Cyclic voltammetry is a common technique used to estimate key electronic parameters such as ionization potential. beilstein-journals.org Studies on a series of quinazoline derivatives bearing different donor moieties revealed ionization potentials in the range of 5.22–5.87 eV. beilstein-journals.org These values are critical for assessing the energy levels of the materials and ensuring efficient charge injection and transport in devices like OLEDs.
The structural arrangement of these molecules also influences their electronic behavior. In the crystal structure of a this compound derivative, the bromophenyl-substituted quinazoline unit is essentially planar. nih.govresearchgate.net This planarity facilitates π–π stacking interactions between adjacent molecules, with observed centroid-centroid distances of 3.7674 Å and 3.7612 Å. nih.govresearchgate.net Such interactions are crucial for charge transport in organic semiconductor materials. Furthermore, theoretical calculations on related structures, such as 4-cyanoquinazolines, help in understanding the frontier molecular orbitals (HOMO, LUMO) and predicting the energy gap, which is consistent with experimental data. nih.gov
| Electrochemical and Thermal Properties of Quinazoline Derivatives | |
| Ionization Potential Range | 5.22–5.87 eV beilstein-journals.org |
| Glass-Transition Temperatures | 116 °C to 123 °C beilstein-journals.org |
Role of this compound as a Building Block for Functional Organic Materials
This compound serves as a fundamental building block for the synthesis of more complex functional organic materials. innospk.com Its robust heterocyclic structure provides a stable and electronically active core that can be chemically modified. beilstein-journals.org The presence of the 4-bromophenyl group is particularly significant, as the bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the straightforward attachment of different functional groups, enabling the tuning of the molecule's electronic and photophysical properties for specific applications.
The planarity of the quinazoline system promotes intermolecular interactions that are beneficial for creating ordered thin films with good charge transport characteristics. nih.govresearchgate.net Its role as a key intermediate in OLED material synthesis underscores its value as a foundational structure. innospk.com By leveraging the quinazoline core's acceptor properties and the synthetic versatility offered by the bromophenyl group, researchers can design a wide array of materials for use in optoelectronics and materials science. beilstein-journals.org
Supramolecular Chemistry and Crystal Engineering of 2 4 Bromophenyl Quinazoline Systems
Analysis of Intermolecular Interactions
In the crystal structure of the derivative, 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine, a variety of non-covalent interactions are pivotal in the formation of its supramolecular architecture.
Hydrogen Bonding Networks (N—H···N, C—H···π, C—H···O)
The crystal packing of this derivative is significantly directed by hydrogen bonds. Prominently, pairs of molecules are linked by N—H···N hydrogen bonds, where the NH group of the quinazoline (B50416) moiety interacts with a nitrogen atom of the imidazole (B134444) ring from an adjacent molecule. researchgate.netnih.gov This interaction is a key feature in the formation of dimeric structures.
Additionally, the structure is stabilized by several C—H···π interactions. researchgate.netnih.gov These weaker hydrogen bonds involve hydrogen atoms from various parts of the molecule interacting with the electron-rich π-systems of the quinazoline and phenyl rings of neighboring molecules. Specific data regarding C—H···O hydrogen bonds are not detailed in the available crystallographic report for this derivative.
A summary of the key hydrogen bonding interactions is presented below:
| Interaction Type | Donor (D) | Acceptor (A) | Description |
| N—H···N | Quinazoline N-H | Imidazole N | Forms inversion dimers, linking two molecules together. researchgate.netnih.gov |
| C—H···π | Various C-H | Aromatic Rings | Multiple interactions contributing to the overall stability of the crystal lattice. researchgate.netnih.gov |
π-π Stacking Interactions
The arrangement of the molecules in the crystal lattice facilitates significant π-π stacking interactions. The planar quinazoline systems of adjacent molecules are oriented in a way that allows for substantial overlap between their aromatic rings. researchgate.netnih.gov These interactions occur between adjacent dimers, with measured centroid-centroid distances of 3.7674(16) Å and 3.7612(17) Å, indicating a considerable attractive force that contributes to the cohesion of the crystal structure. researchgate.netnih.gov
| Interaction Parameter | Value (Å) | Significance |
| Centroid-Centroid Distance 1 | 3.7674(16) | Indicates π-π stacking between adjacent dimeric units. researchgate.netnih.gov |
| Centroid-Centroid Distance 2 | 3.7612(17) | Further confirms the presence of stabilizing π-π interactions. researchgate.netnih.gov |
Halogen Bonding (e.g., Br-related interactions)
While the compound contains a bromine atom, the crystallographic analysis of 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine does not specifically report or analyze any significant halogen bonding involving the bromine atom. researchgate.netnih.gov In other related bromophenyl-containing quinazoline structures, such as N4-(3-Bromophenyl)quinazoline-4,6-diamine, weak N—H···Br interactions have been observed, suggesting that Br-related interactions can play a role in the crystal packing of this family of compounds. However, for the specific derivative discussed here, this interaction is not a defining feature of the supramolecular assembly.
Formation of Supramolecular Assemblies (e.g., Inversion Dimers)
A defining characteristic of the crystal structure of 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine is the formation of inversion dimers. researchgate.netnih.gov These supramolecular assemblies are formed through pairs of complementary N—H···N hydrogen bonds between two molecules, creating a centrosymmetric dimeric motif. This robust interaction is a primary driver in the organization of the molecules in the solid state, acting as a fundamental building block for the extended crystal lattice. researchgate.netnih.gov
Crystal Defects and Twinning
The analyzed crystals of 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine exhibit nonmerohedral twinning. researchgate.net Twinning is a type of crystallographic defect where two or more crystals are intergrown in a symmetrical manner. In this specific case, the crystal is a nonmerohedral twin with a minor twin fraction of 0.47, indicating a significant presence of the twinned component. researchgate.net This twinning was accounted for during the refinement of the crystal structure.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of the 2-arylquinazoline core is evolving beyond traditional condensation reactions. Future research is increasingly focused on methodologies that offer greater efficiency, sustainability, and access to diverse derivatives.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, in particular, are a cornerstone of modern organic synthesis and will continue to be pivotal. mdpi.comnih.gov Future work will likely focus on developing more efficient palladium catalyst systems for constructing the 2-(4-bromophenyl)quinazoline core, potentially through one-pot procedures that combine C-N and C-C bond formations. mdpi.com Copper, cobalt, and manganese-catalyzed reactions are also emerging as cost-effective and sustainable alternatives for synthesizing quinazoline (B50416) derivatives. nih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for many heterocyclic systems, including quinazolines. researchgate.netnih.govbenthamdirect.com The application of controlled microwave irradiation represents a significant trend, enabling rapid, high-throughput synthesis of compound libraries for screening purposes. researchgate.netrsc.org Future exploration will involve optimizing solvent-free or green-solvent conditions to enhance the environmental credentials of these synthetic routes. rsc.orgnih.gov
Transition-Metal-Free Approaches: A significant emerging trend is the development of transition-metal-free synthetic routes, which are desirable for their lower cost and reduced toxicity. nih.gov Methods employing iodine as a catalyst or catalyst-free reactions under specific conditions, such as oxidative C-H amination, are gaining traction. nih.govfrontiersin.org These strategies align with the principles of green chemistry and are expected to be a major focus of future synthetic research.
| Synthetic Strategy | Key Features | Potential Advantages | Representative Starting Materials |
| Palladium-Catalyzed Reactions | Versatile C-C and C-N bond formation. | High efficiency, broad substrate scope. | 2-aminobenzamides, aryl bromides, CO. mdpi.com |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Increased yields, high-throughput capability. | Anthranilic acid derivatives, isocyanates. nih.govnih.gov |
| Transition-Metal-Free Synthesis | Use of catalysts like iodine or no catalyst. | Lower cost, reduced metal contamination, greener. | 2-aminobenzophenones, aryl amines, O2. nih.gov |
| Multicomponent Reactions | One-pot synthesis combining ≥3 reactants. | High efficiency, step economy, molecular diversity. | Aldehydes, o-aminoarylketones, NH4OAc. frontiersin.org |
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods like 1D NMR and IR are fundamental, a deeper understanding of the structure, conformation, and intermolecular interactions of this compound derivatives requires more sophisticated techniques.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique has been used to characterize closely related quinazoline derivatives, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking. researchgate.netiucr.org Future research will rely heavily on crystallography to confirm the structures of novel, complex derivatives and to understand how substitution patterns influence crystal packing.
Two-Dimensional (2D) NMR Spectroscopy: For complex molecules where 1D ¹H and ¹³C NMR spectra may have overlapping signals, 2D NMR techniques are indispensable. acs.org Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the complete and unambiguous assignment of all proton and carbon signals by revealing through-bond correlations. researchgate.netresearchgate.net These methods will be essential for verifying the regioselectivity of derivatization reactions and for studying the solution-state conformation of flexible side chains attached to the quinazoline core. rsc.org
Refined Computational Models for Structure-Property Relationships
Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design. For this compound, computational models are moving beyond biological activity prediction to encompass a wider range of properties relevant to materials science.
Density Functional Theory (DFT): DFT calculations are crucial for understanding the electronic structure of molecules. They can be used to predict key properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are vital for designing materials for electronic applications like OLEDs. rsc.org DFT can also be used to simulate spectroscopic data (e.g., NMR, UV-Vis), aiding in the interpretation of experimental results and confirming structural assignments. researchgate.netmdpi.com
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR models are well-established for predicting the biological activity of drug candidates. nih.govtandfonline.comtandfonline.com The same principles can be extended to QSPR to build models that correlate structural features with physical properties, such as fluorescence quantum yield, absorption/emission wavelengths, and thermal stability. These models can accelerate the discovery of new materials by allowing for the virtual screening of large numbers of candidate structures before committing to their synthesis. frontiersin.orgfrontiersin.org
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Electronic Structure & Spectroscopy | HOMO/LUMO energies, electron distribution, simulated spectra. rsc.orgresearchgate.net |
| Molecular Dynamics (MD) | Conformational Analysis | Ligand-receptor binding modes, conformational stability. tandfonline.comtandfonline.com |
| 3D-QSAR (CoMFA/CoMSIA) | Drug Design & Materials Science | Biological activity, correlation of 3D fields with properties. nih.govfrontiersin.org |
Integration into Advanced Material Systems
The rigid, conjugated structure of the 2-arylquinazoline scaffold makes it an attractive candidate for applications in materials science, particularly in organic electronics and sensor technology.
Organic Light-Emitting Diodes (OLEDs): The quinazoline core possesses the thermal stability and electronic properties required for use in OLEDs. A closely related derivative, 2-(4-bromophenyl)-4-phenylquinazoline, is noted as a key intermediate in the production of OLED materials. innospk.com Future research will likely focus on synthesizing derivatives of this compound and evaluating their performance as host materials, emitters, or charge-transport materials in OLED devices. The bromine atom provides a convenient point for modification to fine-tune the electronic and photophysical properties.
Fluorescent Probes and Sensors: Quinazoline and quinazolinone derivatives have been successfully developed as fluorescent probes for detecting specific analytes, including metal ions and carbon monoxide. tandfonline.comnih.gov The fluorescence of these probes can be designed to "turn on" or "turn off" in the presence of the target analyte. nih.gov The this compound scaffold is a promising platform for developing new sensors, where the bromophenyl unit can be further functionalized to introduce specific recognition elements or to modulate the photophysical response. rsc.orgnih.govacs.org
Development of New Derivatization Strategies
To explore the full potential of this compound, the development of versatile strategies to modify its structure is essential. The existing bromine atom and the reactive positions on the quinazoline ring offer multiple avenues for functionalization.
Cross-Coupling Reactions: The C-Br bond on the phenyl ring is an ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.comdntb.gov.ua This allows for the straightforward introduction of a wide variety of substituents, including other aryl groups, alkynes, and amines, enabling systematic tuning of the molecule's electronic and steric properties. researchgate.net
Functionalization of the Quinazoline Core: The C4 position of the quinazoline ring is particularly amenable to modification. A common strategy involves converting a precursor quinazolin-4-one to a 4-chloroquinazoline, which can then undergo nucleophilic aromatic substitution (SNAr) with various amines, alcohols, or thiols to install diverse functional groups. researchgate.netrroij.comnih.gov
Molecular Hybridization: An emerging trend in medicinal chemistry and materials science is "molecular hybridization," which involves covalently linking two or more distinct chemical scaffolds to create a new molecule with combined or enhanced properties. rsc.org The this compound core can be hybridized with other functional moieties, such as pyrazoles, triazoles, or furans, to generate novel compounds with unique biological or material properties. rsc.orgnih.govmdpi.com
Q & A
Q. Basic Research Focus
- Data Collection : Use Bruker APEXII diffractometers for high-resolution data (e.g., triclinic system with cell parameters: a = 9.4019 Å, b = 9.6025 Å, c = 10.4660 Å) .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robustness for handling twinned data or high-resolution datasets .
Q. Advanced Methodological Insight
- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify intermolecular interactions, critical for understanding supramolecular packing .
- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting torsional angles (e.g., O1—C5—C2—C1 = −88.2°) .
What analytical techniques are essential for confirming the purity and structure of this compound derivatives?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and coupling constants validate regiochemistry .
- Mass Spectrometry : LC-MS (e.g., m/z = 380.27 for C₂₁H₁₈BrNO) confirms molecular weight .
- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., 72.31% C, 5.19% H, 16.88% N) .
Q. Advanced Methodological Insight
- High-Resolution MS (HRMS) : Resolve isotopic patterns (e.g., bromine’s ¹⁰⁹Br/⁸¹Br ~1:1 ratio) to distinguish isobaric impurities.
How do electronic properties and redox behavior influence the functionality of this compound derivatives?
Q. Advanced Research Focus
- Electrochemical Studies : Cyclic voltammetry reveals single-electron oxidation at the ferrocene unit in ferrocenyl-substituted derivatives (e.g., E₁/₂ = +0.45 V vs. Ag/AgCl) .
- DFT Computations : Simulate HOMO-LUMO gaps to predict charge-transfer capabilities, critical for applications in OLEDs or catalysis .
What intermolecular interactions govern the solid-state packing of this compound derivatives?
Q. Advanced Research Focus
- Hydrogen Bonding : Identify motifs like R₂²(8) (e.g., N—H⋯O interactions) using graph set analysis .
- π-π Stacking : Analyze centroid distances (e.g., 3.6–3.8 Å) between quinazoline rings using Mercury software.
What safety protocols are recommended for handling brominated intermediates in this compound synthesis?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods for handling 4-bromobenzoyl chloride (CAS 586-75-4) .
- First Aid : Immediate skin washing with soap/water and medical consultation for exposure .
How can this compound derivatives be applied in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
